molecular formula C33H52O7 B12413297 Vitamin D3 beta-D-glucuronide-d7

Vitamin D3 beta-D-glucuronide-d7

Cat. No.: B12413297
M. Wt: 567.8 g/mol
InChI Key: HSMHKPFJPOTDCW-PAPHHEQCSA-N
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Description

Vitamin D3 beta-D-glucuronide-d7 is a labeled analog of Vitamin D3, also known as cholecalciferol. It is a biochemical compound used primarily in research settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .

Preparation Methods

The synthesis of Vitamin D3 beta-D-glucuronide-d7 involves several steps, including the introduction of deuterium atoms into the Vitamin D3 molecule. The synthetic route typically starts with cholecalciferol, which undergoes glucuronidation to form the glucuronide conjugate. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring the high purity and stability of the final product.

Chemical Reactions Analysis

Vitamin D3 beta-D-glucuronide-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .

Mechanism of Action

The mechanism of action of Vitamin D3 beta-D-glucuronide-d7 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the regulation of calcium absorption in the gut, modulation of immune cell activity, and influence on bone mineralization .

Comparison with Similar Compounds

Vitamin D3 beta-D-glucuronide-d7 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications. Similar compounds include Vitamin D3 (cholecalciferol), Vitamin D2 (ergocalciferol), and other glucuronide conjugates of Vitamin D3. Compared to these compounds, this compound offers advantages in terms of stability and traceability in analytical studies .

Biological Activity

Vitamin D3 beta-D-glucuronide-d7 is a derivative of vitamin D3 (cholecalciferol), a vital fat-soluble vitamin that plays crucial roles in calcium homeostasis and various biological functions. This compound is particularly interesting due to its glucuronidation, a metabolic process that enhances solubility and may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential health benefits based on current research findings.

Vitamin D3 undergoes metabolic conversion to 25-hydroxyvitamin D (25(OH)D) in the liver and further to the active form 1α,25-dihydroxyvitamin D (1α,25(OH)₂D) in the kidneys. These metabolites are responsible for various biological activities, including:

  • Calcium and Phosphorus Homeostasis : 1α,25(OH)₂D regulates intestinal absorption of calcium and phosphorus, essential for bone health.
  • Immunomodulation : It has significant effects on both innate and adaptive immunity, promoting anti-inflammatory responses while inhibiting excessive immune activation .
  • Cell Proliferation and Differentiation : Vitamin D3 influences cellular processes such as apoptosis and differentiation across various cell types, including cancer cells .

The glucuronidation of Vitamin D3 may alter its bioavailability and pharmacokinetics. Glucuronides are generally more water-soluble than their parent compounds, which can enhance their excretion via the kidneys and potentially modulate their activity in target tissues.

Pharmacokinetics

Research indicates that the pharmacokinetics of glucuronidated forms of vitamin D can differ significantly from their parent compounds. For instance:

  • Absorption : Studies have shown that vitamin D3 solubilized in mixed micelles demonstrates enhanced uptake in intestinal cells (Caco-2 cells), suggesting that formulations can significantly affect absorption rates .
  • Metabolism : The metabolism of vitamin D involves several enzymes, including CYP24A1, which catalyzes the inactivation of 25(OH)D. The presence of glucuronide conjugates may influence these metabolic pathways by altering enzyme activity or substrate availability .

Study 1: Uptake and Solubility

A study evaluated the uptake of various vitamin D forms, including this compound, using Caco-2 cell models. Findings indicated that lysophosphatidylcholine significantly enhanced the uptake of vitamin D compounds by reducing intercellular barriers. This suggests potential strategies for improving vitamin D bioavailability through dietary or supplemental means .

Study 2: Immunomodulatory Effects

Research has demonstrated that active forms of vitamin D exhibit immunomodulatory effects that could be beneficial in conditions like autoimmune diseases. The glucuronidated form may retain some immunomodulatory properties while altering its pharmacokinetic profile .

Comparative Data Table

Parameter Vitamin D3 This compound
Solubility LowHigher due to glucuronidation
Absorption Rate ModerateEnhanced with micelle formulation
Metabolic Conversion Liver and KidneySimilar pathways but altered kinetics
Immunomodulatory Effects StrongPotentially retained
Excretion Pathway Primarily renalIncreased renal clearance

Properties

Molecular Formula

C33H52O7

Molecular Weight

567.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1/i1D3,2D3,19D

InChI Key

HSMHKPFJPOTDCW-PAPHHEQCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Origin of Product

United States

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